molecular formula C12H15BrFNO B1372072 1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol CAS No. 1044924-10-8

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

Cat. No.: B1372072
CAS No.: 1044924-10-8
M. Wt: 288.16 g/mol
InChI Key: ZYMAHRVUIFWGOB-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol . This compound features a piperidine ring substituted with a 4-bromo-2-fluorobenzyl group and a hydroxyl group at the 4-position of the piperidine ring. It is of interest in various fields of scientific research due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its potential as a CCR5 antagonist, which is crucial in the process of HIV-1 entry . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists . Additionally, the presence of lipophilic groups in the ligand enhances its binding affinity to the receptor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CCR5 antagonist can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication cycle . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its mechanism of action as a CCR5 antagonist involves binding to the CCR5 receptor, preventing the receptor from interacting with the HIV-1 virus . This binding interaction is facilitated by the compound’s basic nitrogen atom and lipophilic groups, which form a strong salt-bridge interaction with the receptor . Additionally, the compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained inhibition of the CCR5 receptor, leading to prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and function . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical effects. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles or electrophiles depending on the desired transformation. Major products formed from these reactions include substituted benzyl derivatives and modified piperidine rings.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(4-Bromo-2-fluorobenzyl)piperidin-4-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMAHRVUIFWGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230161
Record name 4-Piperidinol, 1-[(4-bromo-2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044924-10-8
Record name 4-Piperidinol, 1-[(4-bromo-2-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044924-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 1-[(4-bromo-2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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